molecular formula C44H54N4O8S3 B12655243 Eletriptan hemisulfate CAS No. 219790-71-3

Eletriptan hemisulfate

Cat. No.: B12655243
CAS No.: 219790-71-3
M. Wt: 863.1 g/mol
InChI Key: IYVZCNNIKYUHHM-WXMGBDCWSA-N
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Description

Eletriptan hemisulfate: is a pharmaceutical compound used primarily for the treatment of migraine headaches. It is a second-generation triptan medication, which functions as a selective serotonin receptor agonist. This compound is marketed under the brand name Relpax and is known for its efficacy in aborting migraine attacks that are already in progress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eletriptan hemisulfate is synthesized through a multi-step chemical process. The synthesis begins with the formation of the indole core, which is then functionalized to introduce the necessary substituents. The key steps involve:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Eletriptan hemisulfate exerts its effects by binding to serotonin receptors, specifically the 5-HT1B, 5-HT1D, and 5-HT1F receptors. This binding leads to vasoconstriction of intracranial blood vessels, which correlates with the relief of migraine headaches. Additionally, this compound inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain .

Comparison with Similar Compounds

Uniqueness: Eletriptan hemisulfate is unique in its high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptors, which contributes to its efficacy in treating migraines. It also has a favorable pharmacokinetic profile, with a relatively long half-life compared to other triptans, providing sustained relief from migraine symptoms .

Properties

CAS No.

219790-71-3

Molecular Formula

C44H54N4O8S3

Molecular Weight

863.1 g/mol

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;sulfuric acid

InChI

InChI=1S/2C22H26N2O2S.H2O4S/c2*1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;1-5(2,3)4/h2*2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;(H2,1,2,3,4)/t2*19-;/m11./s1

InChI Key

IYVZCNNIKYUHHM-WXMGBDCWSA-N

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.OS(=O)(=O)O

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.OS(=O)(=O)O

Origin of Product

United States

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